molecular formula C14H12N2O2 B090734 1-Nitro-9,10-dihydrophenanthren-2-amine CAS No. 18264-78-3

1-Nitro-9,10-dihydrophenanthren-2-amine

Cat. No. B090734
CAS RN: 18264-78-3
M. Wt: 240.26 g/mol
InChI Key: WULDZHONTZJWGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Nitro-9,10-dihydrophenanthren-2-amine, also known as NDPA, is a chemical compound that has been the subject of scientific research due to its potential applications in the fields of pharmacology and medicine. NDPA is a member of the phenanthrene family of compounds, which are known for their diverse biological activities.

Mechanism of Action

1-Nitro-9,10-dihydrophenanthren-2-amine exerts its biological effects by modulating various cellular signaling pathways, including the NF-κB and MAPK pathways. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects, including the inhibition of tumor growth and metastasis, the suppression of inflammation, and the inhibition of viral replication. It has also been shown to have neuroprotective effects and to improve cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using 1-Nitro-9,10-dihydrophenanthren-2-amine in lab experiments is its ability to modulate multiple cellular signaling pathways, making it a versatile tool for studying various biological processes. However, one limitation is that this compound can be toxic at high concentrations, which can make it difficult to study its effects in vivo.

Future Directions

There are several potential future directions for research on 1-Nitro-9,10-dihydrophenanthren-2-amine, including its use as a therapeutic agent for various diseases, its potential as a drug delivery system, and its use in the development of new diagnostic tools. Other areas of research could include exploring the mechanisms underlying its anti-inflammatory and anti-cancer effects, as well as investigating its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Synthesis Methods

1-Nitro-9,10-dihydrophenanthren-2-amine can be synthesized using a variety of methods, including the reduction of 1-nitrophenanthrene and the nitration of 9,10-dihydrophenanthrene-2-amine. The most commonly used method involves the reduction of 1-nitrophenanthrene using a metal catalyst such as palladium or platinum.

Scientific Research Applications

1-Nitro-9,10-dihydrophenanthren-2-amine has been the subject of scientific research due to its potential applications in the fields of pharmacology and medicine. Studies have shown that this compound exhibits a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

properties

CAS RN

18264-78-3

Molecular Formula

C14H12N2O2

Molecular Weight

240.26 g/mol

IUPAC Name

1-nitro-9,10-dihydrophenanthren-2-amine

InChI

InChI=1S/C14H12N2O2/c15-13-8-7-11-10-4-2-1-3-9(10)5-6-12(11)14(13)16(17)18/h1-4,7-8H,5-6,15H2

InChI Key

WULDZHONTZJWGT-UHFFFAOYSA-N

SMILES

C1CC2=C(C=CC(=C2[N+](=O)[O-])N)C3=CC=CC=C31

Canonical SMILES

C1CC2=C(C=CC(=C2[N+](=O)[O-])N)C3=CC=CC=C31

synonyms

9,10-Dihydro-1-nitro-2-phenanthrenamine

Origin of Product

United States

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